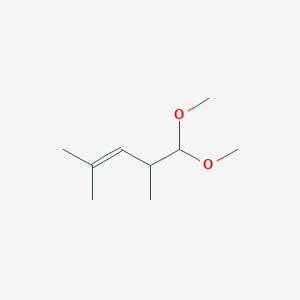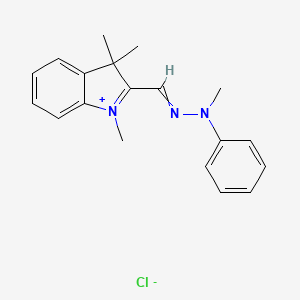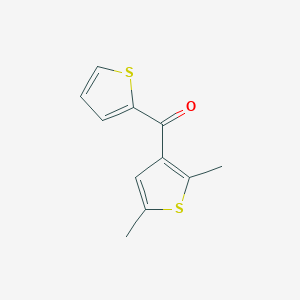
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce a fully saturated hydrocarbon.
科学的研究の応用
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene has several scientific research applications:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism by which (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- (1E,9E,12E,15E)-1-Hydroxy-1,9,12,15-octadecatetraene
- (1E,9E,12E,15E)-1-Amino-1,9,12,15-octadecatetraene
Uniqueness
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have different functional groups, such as hydroxyl or amino groups.
特性
CAS番号 |
56847-00-8 |
|---|---|
分子式 |
C19H32O |
分子量 |
276.5 g/mol |
IUPAC名 |
1-methoxyoctadeca-1,9,12,15-tetraene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h4-5,7-8,10-11,18-19H,3,6,9,12-17H2,1-2H3 |
InChIキー |
LMYVIYZAMZTEJM-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCCCCCCC=COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


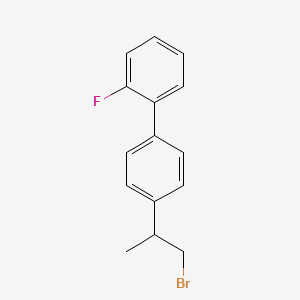
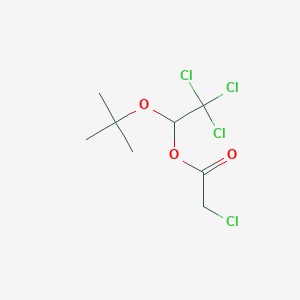
![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
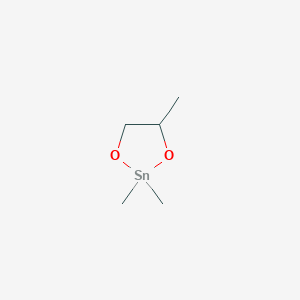

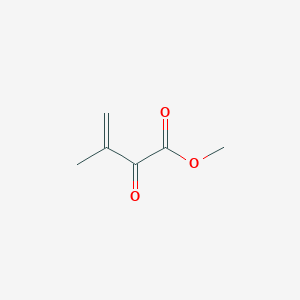
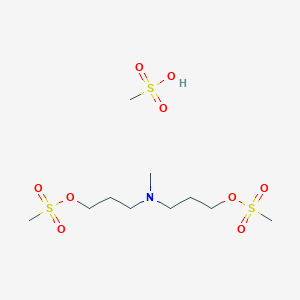
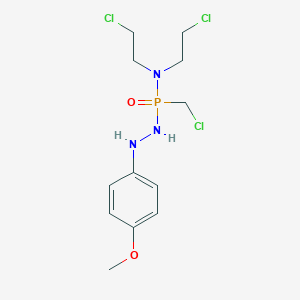
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
